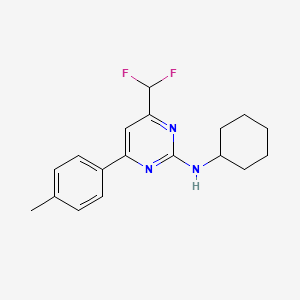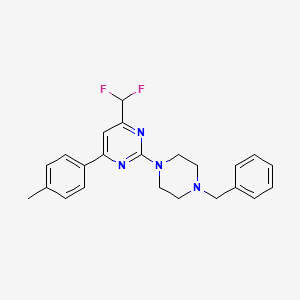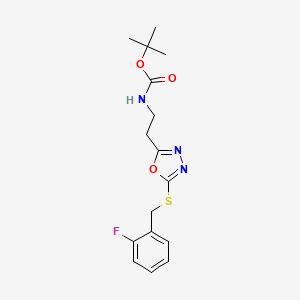![molecular formula C20H19NO4 B11455468 9-(2-Methoxyethyl)-3-phenyl-8H,10H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11455468.png)
9-(2-Methoxyethyl)-3-phenyl-8H,10H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-METHOXYETHYL)-3-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a synthetic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones, which are known for their diverse biological activities and potential therapeutic uses.
Preparation Methods
The synthesis of 9-(2-METHOXYETHYL)-3-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic and amine precursors, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities that make it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 9-(2-METHOXYETHYL)-3-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory cytokines. The compound also affects signaling pathways like NF-κB and MAPK, which play crucial roles in cellular responses to inflammation .
Comparison with Similar Compounds
Compared to other chromeno[8,7-e][1,3]oxazin-2-ones, 9-(2-METHOXYETHYL)-3-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE stands out due to its unique substitution pattern and enhanced biological activity. Similar compounds include:
9-(2-chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one: Known for its anti-inflammatory properties.
3-(2-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4-one: Exhibits different pharmacological activities.
These comparisons highlight the distinct chemical and biological properties of 9-(2-METHOXYETHYL)-3-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
9-(2-methoxyethyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C20H19NO4/c1-23-10-9-21-12-17-18(24-13-21)8-7-15-11-16(20(22)25-19(15)17)14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3 |
InChI Key |
HNIYMBRIFMBZLC-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-dimethyl-6-(morpholin-4-yl)-8-propyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11455389.png)
![1-Amino-N-(2-chlorophenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-thieno[2,3-B]thiopyrano[4,3-D]pyridine-2-carboxamide](/img/structure/B11455427.png)
![N~2~-[(4-methylcyclohexyl)carbonyl]-N-[4-(propan-2-yl)phenyl]isoleucinamide](/img/structure/B11455428.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11455436.png)

![Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B11455443.png)



![3-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11455476.png)
![2-(2-chlorophenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11455477.png)
![(3E)-3-[(4-methoxyphenyl)methylidene]oxolane-2,4-dione](/img/structure/B11455481.png)

![3-[(2,4-dimethylphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B11455490.png)
